N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
Description
This compound features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a spirocyclic 1,3-diazaspiro[4.5]decane moiety via an acetamide bridge. The benzodioxin subunit is known for its bioisosteric properties, often enhancing metabolic stability and bioavailability in pharmaceuticals . The spirodiazaspiro core introduces conformational rigidity, which may improve target selectivity and binding affinity. Its synthesis likely follows established routes for benzodioxin-acetamide hybrids, involving nucleophilic substitution or coupling reactions .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-12-4-2-3-7-19(12)17(24)22(18(25)21-19)11-16(23)20-13-5-6-14-15(10-13)27-9-8-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLGVXTUSXWZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the compound or alter its reactivity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halides and nucleophiles in polar aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides and sulfonamides. The synthesis typically involves:
- Formation of the Intermediate : The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to form sulfonamide derivatives.
- Acetamide Derivatization : The resulting sulfonamide is then treated with different bromo-acetamides to yield the desired product.
- Characterization : The synthesized compounds are characterized using techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures and purity .
Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit enzyme inhibitory activities that are promising for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Specifically:
- α-Glucosidase Inhibition : Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide have shown significant inhibition of the α-glucosidase enzyme, which is crucial for carbohydrate metabolism .
Antidiabetic Potential
The anti-diabetic potential of these compounds has been evaluated through various in vitro studies. The results indicate that they may help in managing blood glucose levels by inhibiting carbohydrate digestion and absorption.
Neuroprotective Effects
Some studies suggest that the compound may have neuroprotective properties due to its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease . This inhibition could potentially enhance cholinergic neurotransmission and improve cognitive functions.
Case Studies and Research Findings
Several studies have documented the therapeutic potential of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:
| Compound | Substituent | Molecular Weight | Biological Activity | Source |
|---|---|---|---|---|
| Target Compound | 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl | Not Provided | Inferred potential: Antimicrobial/anti-inflammatory (based on benzodioxin analogs) | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | 4-ethyl-5-(2-pyridinyl)-1,2,4-triazol-3-ylthio | Not Provided | Not explicitly reported; triazole-sulfanyl groups often correlate with antimicrobial activity | |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Acetic acid | 208.21 | Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assay) | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) | 4-chlorophenylsulfonyl-amino and 3,5-dimethylphenyl | 501.99 | Strong antibacterial/antifungal activity; low hemolytic toxicity | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide | 3-methyl-4-oxo-pyrimidoindole-thio | 451.47 | Not explicitly reported; pyrimidoindole derivatives often target kinases or DNA | |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | 2-methylbenzyl-tetrahydroisoquinolin-5-yloxy | 486.55 | Not explicitly reported; isoquinoline motifs are common in CNS-targeting agents |
Key Structural and Functional Insights:
Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety is a recurring feature, contributing to metabolic stability and enabling interactions with hydrophobic enzyme pockets .
Spirocyclic vs. Sulfonyl and sulfanyl linkages (e.g., in ) improve solubility and enable disulfide bond formation in enzyme inhibition.
Bioactivity Trends :
- Anti-inflammatory : Acetic acid derivatives (e.g., ) show efficacy in edema models, suggesting the target compound’s acetamide bridge could retain similar activity.
- Antimicrobial : Sulfonamide and triazole-containing analogs (e.g., ) exhibit broad-spectrum activity, with compound 7l () being a standout due to its low hemolytic toxicity.
- Unreported Activities : Several ECHEMI-listed analogs () lack explicit bioactivity data, highlighting gaps in published research.
Research Findings and Implications
- Synthesis Methodologies : Analogous compounds are typically synthesized via nucleophilic acyl substitution (e.g., bromoacetyl bromide intermediates ) or Suzuki coupling for aromatic systems. The spirodiazaspiro moiety in the target compound likely requires specialized cyclization steps .
- Computational and Crystallographic Tools : Programs like SHELX () and ORTEP () are critical for resolving stereochemistry and confirming spirocyclic conformations.
- Therapeutic Potential: The target compound’s unique spirocyclic architecture positions it as a candidate for selective enzyme inhibition (e.g., proteases or kinases), though empirical validation is needed.
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor.
- Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are used in the reaction.
- Reaction Conditions : The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) under controlled pH conditions.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chloride to form sulfonamide. |
| 2 | Treat the sulfonamide with bromoacetamides to yield the target compound. |
| 3 | Purification through crystallization or precipitation methods. |
Enzyme Inhibition Studies
Recent studies have evaluated the enzyme inhibitory potential of the synthesized compounds against key enzymes involved in metabolic disorders:
- α-Glucosidase Inhibition : The compound demonstrated weak to moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. The IC50 values for some derivatives were reported as follows:
- Acetylcholinesterase Inhibition : The potential for treating Alzheimer's disease was explored by assessing acetylcholinesterase inhibition. Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) showed promising results in preliminary assays .
Antidiabetic Potential
The synthesized compounds are being investigated for their antidiabetic properties due to their ability to inhibit α-glucosidase:
- Mechanism : By inhibiting α-glucosidase, these compounds may reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.
Case Studies and Findings
Recent research has focused on evaluating the biological activities of various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamides:
- Study on Antidiabetic Activity :
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
